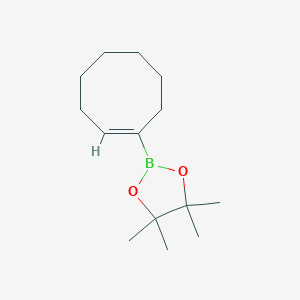

2-(1-Cycloocten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

The compound 2-(1-Cycloocten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a derivative of 1,3,2-dioxaborolane, which is a class of organoboron compounds characterized by a boron atom connected to two oxygen atoms and one carbon atom in a cyclic structure. The compound is further modified by the presence of a cyclooctenyl group and tetramethyl groups, which influence its reactivity and properties.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of this compound, they do provide insight into the synthesis of related compounds. For example, the synthesis of 4,4,5,5-tetramethyl-2-[(Z)-1-(3-methylphenoxy)hex-1-en-2-yl]-1,3,2-dioxaborolane involves the reaction of an alkyne-substituted phenol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under a nitrogen atmosphere in tetrahydrofuran . This suggests that the synthesis of the compound may similarly involve the reaction of a cyclooctenyl-substituted molecule with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under controlled conditions.

Molecular Structure Analysis

The molecular structure of related 1,3,2-dioxaborolane compounds shows that the dioxaborolane ring can adopt a twisted conformation on the carbon-carbon bond, with the mean plane of the ring inclined at an angle relative to attached aromatic rings . This information can be extrapolated to suggest that the this compound may also exhibit a twisted conformation, potentially affecting its chemical reactivity and interactions.

Chemical Reactions Analysis

The reactivity of 2-amino-1,3,2-dioxaborolanes has been studied, showing that reactions with phenyl isocyanate are exocyclic, indicating that the amino group has a higher migratory aptitude than the alkoxy group . This suggests that in the case of this compound, the presence of the cyclooctenyl group could influence its reactivity in a similar manner, potentially leading to exocyclic reactions where the cyclooctenyl group is involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,2-dioxaborolane derivatives can be influenced by their substituents. For instance, the presence of tetramethyl groups can increase steric hindrance and affect the compound's boiling point, solubility, and stability . The cyclooctenyl group in this compound would likely contribute to the compound's hydrophobic character and could also impact its reactivity towards nucleophiles and electrophiles due to the potential for ring strain in the cyclooctenyl group.

科学的研究の応用

Synthesis and Molecular Structure

The synthesis and molecular structure of related dioxaborolane compounds, such as 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, have been studied. These compounds are characterized by single-crystal X-ray diffraction, showing no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom (Coombs et al., 2006).

Application in Polymer Synthesis

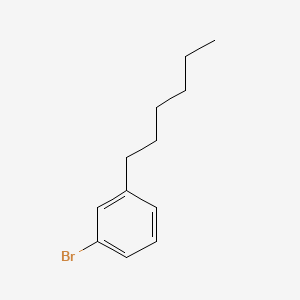

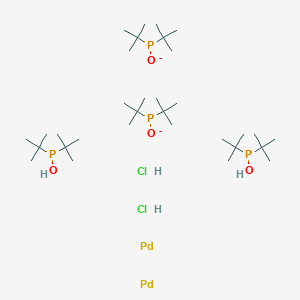

Dioxaborolanes are used as building blocks in the synthesis of polymers. For instance, the use of 2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in palladium-catalyzed polycondensation via Suzuki−Miyaura coupling reaction has been investigated for the synthesis of polyfluorenes with narrow molecular weight distributions (Yokoyama et al., 2007).

Crystal Structure Analysis

Studies on the crystal structure and vibrational properties of dioxaborolane derivatives, such as the analysis of 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl) benzonitrile, have been conducted. These studies involve spectroscopy and X-ray diffraction, with comparative analysis using DFT calculations (Wu et al., 2021).

Synthesis of Boron-Containing Compounds

The synthesis of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives has been reported. These compounds have potential applications in new material development for technologies like Liquid Crystal Display (LCD) and in the therapeutic treatment for neurodegenerative diseases (Das et al., 2015).

作用機序

Mode of Action

It’s worth noting that compounds with similar structures, such as cyclohexenone, are known to undergo reactions like michael addition with nucleophiles (such as enolates or silyl enol ethers) or diels-alder reaction with electron-rich dienes .

Biochemical Pathways

Based on its structural similarity to cyclohexenone, it might be involved in various organic synthesis chemistry pathways .

特性

IUPAC Name |

2-[(1Z)-cycloocten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BO2/c1-13(2)14(3,4)17-15(16-13)12-10-8-6-5-7-9-11-12/h10H,5-9,11H2,1-4H3/b12-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQJRRXWPUZKCQ-ZRDIBKRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCCCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C/2=C/CCCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

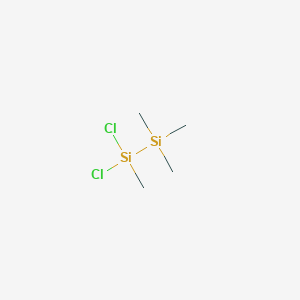

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine](/img/structure/B3028897.png)